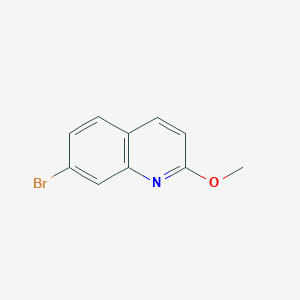

3-乙基-3H-咪唑-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the direct synthesis of substituted pyrazole, which is structurally similar to imidazole, was described using a 3+2 annulation method. This involved the preparation of (E)-ethyl 2-benzylidene-3-oxobutanoate from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Another synthesis route for an imidazole derivative, specifically ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, involved condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, with an overall yield of 32.2% .

Molecular Structure Analysis

The molecular structures of imidazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of a pyrazole derivative was confirmed using single crystal X-ray diffraction studies, which revealed stabilization by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structures of various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were determined, showing hydrogen-bonded supramolecular structures in one, two, and three dimensions .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be complex, involving various types of intermolecular interactions. The papers provided do not detail specific chemical reactions of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride, but they do mention the formation of hydrogen bonds such as N-H...N, C-H...N, and C-H...O in related compounds, which are crucial for the stability of their supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be diverse. For instance, the thermal behavior of 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride was investigated, showing that it undergoes dehydration, evaporation of HCl and the base, and decomposition over a range of temperatures . The protonation constant of this compound was also determined, which is an important parameter in understanding its chemical behavior in solution .

科学研究应用

合成与结构分析

咪唑衍生物在开发新的合成路线和理解结构性质方面至关重要。例如,1-甲基-4-硝基-1H-咪唑-2-羧酸乙酯的水解研究导致其以二水合物形式结晶,这突出了咪唑衍生物在晶体学和分子结构分析中的作用 (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005)。类似地,2-甲酰-9-甲基-9H-咪唑并[1,2-a]苯并咪唑-3-羧酸乙酯的合成证明了咪唑衍生物在创建稠合杂环化合物中的潜力 (T. A. Kuzʼmenko, L. N. Divaeva, & A. Morkovnik, 2020)。

催化和绿色化学

咪唑衍生物也在催化和绿色化学中得到应用。例如,3-甲基-1-磺酸咪唑氢硫酸盐在合成多氢喹啉衍生物中用作高效的无卤素催化剂,突出了基于咪唑的离子液体在促进可持续化学反应中的应用 (N. G. Khaligh, 2014)。

生物活性

咪唑衍生物的生物活性是研究的一个重要领域。研究表明,1H-咪唑可以表现出激素活性并抑制环氧合酶,表明在雌激素受体阳性癌症治疗和抗炎药中具有潜在的治疗应用 (T. Wiglenda, I. Ott, et al., 2005)。此外,含噻唑的氨基酸的羟基肉桂酸酰胺及其抗氧化和抗病毒活性的合成进一步证明了涉及咪唑衍生物的广泛生物研究 (I. Stankova, Kiril N. Chuchkov, et al., 2009)。

材料科学

在材料科学中,咪唑衍生物有助于开发具有独特性能的新材料。例如,一种结合了1-H、2-乙基-4,5-咪唑二羧酸盐和甲酸盐辅助配体的铕有机聚合物已被探索其结构、发光和磁性,表明其在光电和磁性材料中具有应用潜力 (J. Zhou, L. Zhou, et al., 2013)。

安全和危害

属性

IUPAC Name |

3-ethylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-8-4-7-3-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDAAXJAFOZUGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559160 |

Source

|

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride | |

CAS RN |

1185297-91-9 |

Source

|

| Record name | 1-Ethyl-1H-imidazole-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)